molecular formula C10H20 B033661 1-Octene, polymer with ethene CAS No. 103170-38-3

1-Octene, polymer with ethene

Cat. No. B033661
M. Wt: 140.27 g/mol
InChI Key: HEAMQYHBJQWOSS-UHFFFAOYSA-N
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Description

1-Octene is a linear alpha-olefin that is used in the production of various polymers, including polyethylene and polypropylene. The polymerization of 1-octene with ethene has gained significant attention in recent years due to its unique properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 1-octene polymer with ethene is based on the copolymerization of 1-octene and ethene. The metallocene catalyst initiates the polymerization reaction by coordinating with the monomers, resulting in the formation of a copolymer with a random distribution of 1-octene and ethene units. The copolymer exhibits unique properties, including high melting point, high crystallinity, and excellent thermal stability, which make it suitable for various applications.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-octene polymer with ethene. However, some studies have shown that the copolymer is biocompatible and non-toxic, making it suitable for biomedical applications. The copolymer has also been shown to exhibit excellent mechanical properties, which make it suitable for tissue engineering scaffolds.

Advantages And Limitations For Lab Experiments

The copolymer of 1-octene and ethene has several advantages for lab experiments, including its ease of synthesis, unique properties, and potential applications in various fields. However, there are also some limitations, including the high cost of the metallocene catalyst and the difficulty in controlling the molecular weight and molecular weight distribution of the copolymer.

Future Directions

There are several future directions for the research on 1-octene polymer with ethene. These include the development of new catalysts for the synthesis of the copolymer, the optimization of the polymerization conditions to control the molecular weight and molecular weight distribution, and the exploration of new applications in various fields, including energy, electronics, and environmental. Additionally, further research is needed to understand the biochemical and physiological effects of the copolymer and its potential toxicity.
In conclusion, 1-octene polymer with ethene has gained significant attention in recent years due to its unique properties and potential applications in various fields. The copolymer can be synthesized through various methods, including metallocene catalysis, and exhibits excellent mechanical, thermal, and barrier properties. While there are some limitations for lab experiments, there are several future directions for research on the copolymer, including the development of new catalysts, optimization of polymerization conditions, and exploration of new applications.

Scientific Research Applications

The copolymer of 1-octene and ethene has potential applications in various fields, including packaging, automotive, and biomedical. In the packaging industry, the copolymer can be used to produce films and coatings with excellent barrier properties, flexibility, and transparency. In the automotive industry, the copolymer can be used to produce lightweight components with high strength and durability. In the biomedical field, the copolymer can be used to produce drug delivery systems and tissue engineering scaffolds.

properties

IUPAC Name

ethene;oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAMQYHBJQWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorosulfonated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorinated
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254730-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1-Octene, polymer with ethene
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Product Name

Ethene;oct-1-ene

CAS RN

26221-73-8, 103170-38-3
Record name 1-Octene, polymer with ethene
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Record name 1-Octene, polymer with ethene, chlorosulfonated
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Record name 1-Octene, polymer with ethene
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Record name 1-Octene, polymer with ethene
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Synthesis routes and methods I

Procedure details

All liquids except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate (DAB), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation). Between sequential polymerization runs, a wash cycle was conducted in which 850 g of mixed alkanes was added to the reactor and the reactor was heated to 130° C. The reactor was then emptied of the heated solvent immediately before beginning a new polymerization run.
Quantity
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Name
alkanes
Quantity
850 g
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reactant
Reaction Step Three
Quantity
150 g
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Name
Quantity
16 g
Type
reactant
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[Compound]
Name
alkanes
Quantity
640 g
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solvent
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Name
methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a 2 liter-stainless steel autoclave thoroughly purged with nitrogen, 600 ml of hexane and 300 ml of 1-octene were introduced, and the temperature of the system was elevated to 60° C. Then, 1 mmol of triisobutylaluminum and 0.5 ml (0.001 mmol in terms of Zr) of the catalyst solution prepared above were injected into the autoclave together with ethylene to initiate polymerization. Thereafter, only ethylene was continuously fed to maintain the total pressure at 3.0 Kg/cm2-G, and the polymerization was performed at 70° C. for 60 minutes. Then, a small amount of ethanol was fed to the system to terminate the polymerization, and the unreacted ethylene was purged out. The resulting reaction solution was introduced into a large excess of methanol to precipitate a polymer. The polymer was separated by filtration and dried overnight under reduced pressure, to obtain a long-chain branched ethylene/1-octene random copolymer.
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Synthesis routes and methods III

Procedure details

A 2-liter Parr reactor is used in the polymerizations. All feeds are passed through columns of alumina and Q-5™ catalyst (available from Englehardt Chemicals Inc.) prior to introduction into the reactor. Solution of complex (1) and activating co-catalysts (activators) are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box. A stirred 2-liter reactor is charged with about 533 g of mixed alkanes solvent (Isopar E) and 250 g of 1-octene comonomer. Hydrogen gas (45 psi) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank at 300 psi (2070 kiloPascals (kPa)). The reactor contents are heated to a polymerization temperature of 120° C. and saturated with ethylene at 466 psig (3.4 MPa). Metal-ligand Complex (1) and activating co-catalysts (i) and (ii) that are (i) 1.2 mole equivalents of a mixture of methyldi((C14-C18)alkyl)ammonium salts of tetrakis(pentafluorophenyl)borate, abbreviated herein as MDATPB, prepared by reaction of a long chain trialkylamine (a “di(tallow)methylamine”); ARMEEN™ M2HT, available from Akzo-Nobel, Inc.), HCl and Li[B(C6F5)4], substantially as disclosed in U.S. Pat. No. 5,919,9883, Ex. 2; and (ii) modified methylaluminoxane-3 Å (MMAO-3A) (10 mole equivalents), as dilute solutions in toluene, are mixed and transferred to a catalyst addition tank and injected into the reactor. The polymerization conditions are maintained for 15 minutes with ethylene added on demand. Heat is continuously removed from the reaction through an internal cooling coil. The resulting solution is removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of 10 mL of a toluene solution containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation).
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Name
complex ( 1 )
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long chain trialkylamine
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Name
di(tallow)methylamine
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[Compound]
Name
Li[B(C6F5)4]
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Name
( ii )
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Reaction Step Five
[Compound]
Name
methylaluminoxane
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Reaction Step Seven
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250 g
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Reaction Step Eight
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Name
alkanes
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533 g
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Reaction Step Eight
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Complex ( 1 )
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( i )
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( ii )
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Reaction Step Fifteen
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Name
( i )
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Reaction Step 16
[Compound]
Name
methyldi((C14-C18)alkyl)ammonium
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Synthesis routes and methods IV

Procedure details

All liquid feeds except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with about 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate (MDBP), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing about 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and about 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation).
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Reaction Step One
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150 g
Type
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Reaction Step Three
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Quantity
16 g
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reactant
Reaction Step Three
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Name
alkanes
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640 g
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Name
methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate
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Reaction Step Eight
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Name
ammonium cation
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amines
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methyl bis(tallow)amine
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